4-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-13-14(2)16(9-8-15(13)27-3)29(25,26)20-12-17-21-18(23-19(22-17)28-4)24-10-6-5-7-11-24/h8-9,20H,5-7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSZMXZQXIIQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dimethylbenzenesulfonamide (CAS Number: 2034270-09-0) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O4S, with a molecular weight of approximately 378.45 g/mol. The structural components include:
- Methoxy groups : Contributing to lipophilicity and possibly enhancing bioavailability.
- Piperidine ring : Known for various pharmacological effects, including analgesic and anti-inflammatory properties.
- Triazine moiety : Often associated with antitumor activity.
Molecular Structure
| Component | Description |
|---|---|
| Methoxy groups | Enhances solubility and bioavailability |
| Piperidine | Associated with analgesic and anti-inflammatory effects |
| Triazine | Linked to antitumor activity |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit their growth.
Enzyme Inhibition
The compound's piperidine core has been linked to enzyme inhibition activities. Specifically, studies on related compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For example, certain derivatives showed IC50 values as low as 1.13 µM for urease inhibition . This suggests that the target compound may also exhibit similar enzyme inhibition capabilities.
Anticancer Potential
The triazine moiety in the compound is noteworthy for its anticancer activity. Research has highlighted that compounds with similar structures can bind to tubulin at the colchicine site, inhibiting polymerization and leading to cell cycle arrest in cancer cells . This mechanism is crucial for developing new cancer therapies, particularly against resistant cancer phenotypes.
Study on Antibacterial Activity
In a study evaluating various sulfonamide derivatives, including those with piperidine and triazine components, it was found that several compounds exhibited significant antibacterial properties. The most active compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness . This study underscores the potential of the target compound in treating bacterial infections.
Investigation of Anticancer Properties
Another investigation focused on the anticancer properties of similar triazine-based compounds revealed their efficacy in inhibiting tumor growth in xenograft models. These compounds were shown to induce apoptosis in cancer cells without significant neurotoxicity . Such findings highlight the therapeutic promise of triazine derivatives in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs primarily in the substituents on the triazine ring and the sulfonamide side chain. Key comparisons include:
Key Findings
Biological Activity: The target compound’s triazine-piperidine motif is structurally analogous to antimicrobial sulfonamides reported by Desai et al., which exhibited MIC values of 2–16 µg/mL against bacterial strains . In contrast, Compounds 14 and 10 (–3) are trypanocidal agents targeting Trypanosoma brucei via N-myristoyltransferase (NMT) inhibition, highlighting divergent biological applications despite shared sulfonamide scaffolds .
Synthetic Accessibility :
- The target compound’s synthesis likely faces challenges in regioselective triazine functionalization, a common issue in triazine chemistry . Blotny’s work () emphasizes the utility of trichlorotriazine as a versatile intermediate for introducing diverse substituents, though piperidine incorporation may require optimized reaction conditions .
Physicochemical Properties :
- The piperidine group in the target compound may enhance solubility compared to analogs with aromatic heterocycles (e.g., pyrazole or isoxazole in Compounds 14 and 10) due to its basic amine functionality. However, its higher molecular weight (~450 g/mol) could limit bioavailability compared to smaller analogs like Compound 10 (325 g/mol) .
Substituent Effects: Methoxy groups at the 4-position on both the triazine and benzene rings are conserved across multiple analogs, suggesting their role in modulating electron density and binding interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
